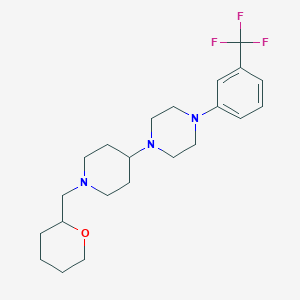

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine

Description

This compound features a piperidine core substituted at the 1-position with a (tetrahydro-2H-pyran-2-yl)methyl group and at the 4-position with a piperazine ring bearing a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₂₅H₃₆F₃N₃O₂ (molecular weight: 468.2 g/mol) . The tetrahydro-2H-pyran (THP) moiety enhances metabolic stability and modulates lipophilicity, while the trifluoromethyl group contributes to electron-withdrawing effects and receptor binding specificity.

Properties

IUPAC Name |

1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32F3N3O/c23-22(24,25)18-4-3-5-20(16-18)28-13-11-27(12-14-28)19-7-9-26(10-8-19)17-21-6-1-2-15-29-21/h3-5,16,19,21H,1-2,6-15,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWCLVJGBGJEOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.

Introduction of the Tetrahydropyran-2-ylmethyl Group: This step involves the alkylation of the piperidine intermediate with a tetrahydropyran-2-ylmethyl halide in the presence of a strong base such as sodium hydride.

Formation of the Piperazine Core: The piperazine ring is introduced through a nucleophilic substitution reaction between the piperidine intermediate and a suitable piperazine derivative.

Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the piperazine intermediate with a trifluoromethylphenyl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The trifluoromethyl group enhances its binding affinity and selectivity for certain receptors, while the piperazine and piperidine rings provide structural stability and facilitate its interaction with the target.

Comparison with Similar Compounds

Positional Isomers of Trifluoromethylphenyl Substituents

Key Analogs :

N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

N-[(1R,3S)-3-isopropyl-3-({4-[2-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

Key Findings :

Core Structure Variations

Analog : 1-(4-Trifluoromethylphenyl)piperazine (CAS: 30459-17-7)

Key Findings :

- The THP-piperidine-piperazine scaffold in the target compound improves pharmacokinetic properties compared to simpler piperazine derivatives.

Substituent Effects on Receptor Affinity

Analog : 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine

Key Findings :

- Electron-withdrawing groups (e.g., CF₃) favor 5-HT1A activity, while electron-donating groups (e.g., OCH₃) shift selectivity toward dopamine receptors.

Heterocyclic Modifications

Analog : 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

Key Findings :

- The pyrazole-butano ne linker enhances solubility but may reduce blood-brain barrier penetration compared to the THP-piperidine core.

Biological Activity

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine, a complex organic compound, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 412.5 g/mol. Its structure features a piperazine ring substituted with a trifluoromethylphenyl group and a tetrahydro-2H-pyran-2-ylmethyl group, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H31F3N4O |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 2034479-50-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the piperazine moiety suggests potential interactions with serotonin receptors, which are crucial in the modulation of mood and anxiety.

Key Mechanisms:

- Serotonin Receptor Modulation: The compound may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and potentially providing anxiolytic effects.

- Kinase Inhibition: Similar compounds have shown to inhibit specific kinases involved in cancer pathways, suggesting potential applications in oncology.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

- Anxiolytic Activity: Preliminary studies suggest that it may possess anxiolytic properties through serotonergic pathways, similar to other piperazine derivatives .

- Antidepressant Potential: By modulating neurotransmitter systems, it may also contribute to antidepressant-like effects.

- Antimicrobial Activity: Some derivatives have demonstrated inhibition against various bacterial strains, indicating potential use as antimicrobial agents .

Study 1: Anxiolytic Activity

A study evaluated the anxiolytic-like effects of related compounds in animal models. The findings indicated that compounds similar to 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine significantly reduced anxiety-related behaviors in rodents, suggesting serotonergic involvement .

Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that certain piperazine derivatives exhibited strong antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The compounds showed inhibition percentages ranging from 39% to 94% at varying concentrations, highlighting their potential as therapeutic agents against bacterial infections .

Q & A

Q. Critical Considerations :

- Monitor steric hindrance during alkylation steps, as bulky substituents may reduce yields.

- Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions involving trifluoromethyl groups .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in deprotection steps .

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while THF improves coupling reaction kinetics .

- Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of thermally labile trifluoromethyl groups .

Data-Driven Example :

A comparative study showed that replacing NEt₃ with DIPEA (diisopropylethylamine) in coupling reactions increased yields from 65% to 82% by reducing side reactions .

Basic: What analytical techniques validate the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent integration and stereochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z 428.2 vs. calculated 428.2 for C₂₂H₂₈F₃N₃O) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Note : Residual solvents (e.g., DMF) should be quantified via GC-MS to meet ICH guidelines .

Advanced: How to resolve discrepancies between in vitro and in vivo activity?

Methodological Answer:

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the piperazine ring) .

- Prodrug Strategies : Modify labile groups (e.g., THP-protected alcohols) to enhance bioavailability .

- Pharmacokinetic Profiling : Compare logP values (experimental vs. computational) to adjust formulations. For example, a logP >3 may require lipid-based delivery systems .

Case Study : A structurally related compound showed 90% in vitro receptor binding but <10% oral bioavailability due to first-pass metabolism—addressed by substituting the THP group with a cyclopropylmethyl moiety .

Theoretical: How to integrate computational models into structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities for targets (e.g., serotonin/dopamine receptors). Validate with experimental IC₅₀ values .

- QSAR Models : Train algorithms on datasets of piperazine derivatives to correlate substituent electronegativity (e.g., CF₃) with activity .

- MD Simulations : Analyze conformational stability of the THP-methyl-piperidine moiety in aqueous vs. lipid bilayers .

Framework Alignment : Link simulations to experimental data via sensitivity analysis (e.g., ΔG binding vs. observed Ki) to refine predictive accuracy .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., NEt₃) .

- Waste Disposal : Quench reaction mixtures with 10% acetic acid before aqueous disposal to neutralize basic residues .

Stability Note : Store at -20°C under desiccation; avoid prolonged exposure to light due to potential photodegradation .

Advanced: How to address contradictions in reported solubility data?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry .

- Co-Solvent Systems : For low aqueous solubility (<1 mg/mL), employ cyclodextrin complexes or PEG-based formulations .

- Temperature Dependence : Measure solubility at 25°C vs. 37°C to identify thermal hysteresis (e.g., 2.5x increase at 37°C in PBS) .

Data Conflict Resolution : Replicate experiments under standardized conditions (e.g., USP guidelines) to isolate variables like residual solvents .

Advanced: What structural modifications enhance target selectivity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the trifluoromethylphenyl group with pentafluorosulfanyl (SF₅) to improve CNS penetration and reduce off-target effects .

- Ring Constraint : Replace piperazine with a diazepane ring to restrict conformational flexibility and enhance receptor fit .

- Probing Substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the phenyl ring to modulate binding kinetics .

SAR Example : Analogues with 3-CF₃-4-NO₂-phenyl groups showed 10x higher selectivity for 5-HT₂A over 5-HT₂C receptors in radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.